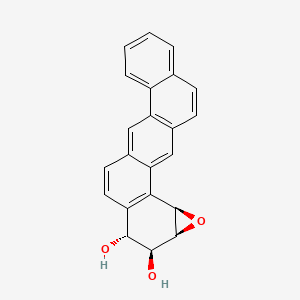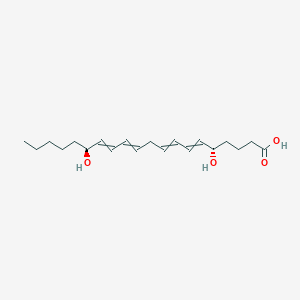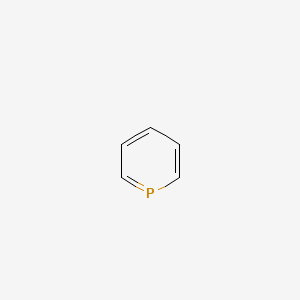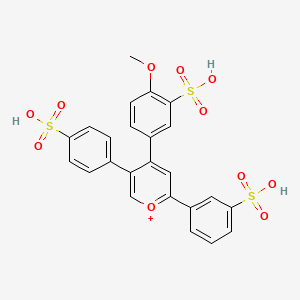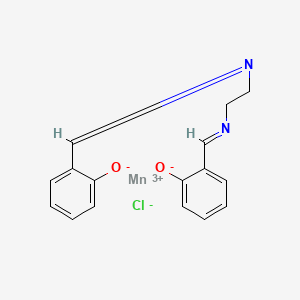
EUK-8
描述
N,N'-Bis(salicylideneamino)ethane-manganese(II), also known as N,N'-Bis(salicylideneamino)ethane-manganese(II), is a useful research compound. Its molecular formula is C16H14ClMnN2O2 and its molecular weight is 356.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-Bis(salicylideneamino)ethane-manganese(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(salicylideneamino)ethane-manganese(II) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
EUK-8 是一种具有强抗氧化活性的 salen 锰络合物 . 它已被证明具有超氧化物歧化酶、过氧化氢酶和谷胱甘肽过氧化物酶活性 . 这些活性可能有助于清除过量的活性氧 (ROS),从而恢复受损细胞和器官的氧化还原平衡 .
糖尿病管理
This compound 已被发现可以降低糖尿病大鼠的血清葡萄糖和脂质,并改善链脲佐菌素诱导的胰腺、肝脏、肾脏和脑组织的氧化损伤 . 它通过减少脂质过氧化和增强糖尿病大鼠各种组织的抗氧化酶活性来改善抗氧化状态 .
淀粉样蛋白纤维抑制
This compound 抑制淀粉样蛋白纤维形成,包括胰岛淀粉样多肽 (IAPP)、β-淀粉样蛋白和溶菌酶淀粉样蛋白聚集 . This compound 似乎会破坏预先形成的淀粉样蛋白纤维 .
延长寿命
据报道,this compound 延长了线虫 (秀丽隐杆线虫) 的寿命,比对照组延长了 44% . 对早衰线虫的治疗导致其寿命正常化,这意味着增加了 67% .
减少镉毒性
This compound 作为一种 Mn-salen 络合物,会降低镉 (Cd) 的摄取和细胞毒性,而 salen 会扰乱膜完整性并增加 Cd 的摄取和细胞毒性 . 形成的 Cd-salen 络合物不会扰乱细胞膜的完整性,因此金属的流入不会增强 .
ROS 介导损伤的潜在治疗方法
This compound 作为 ROS 介导损伤治疗方法引起了广泛关注 . 它已被研究用于治疗几种与氧化损伤相关的病理疾病,包括神经退行性疾病、炎症和心血管疾病;组织损伤;以及与肝脏、肾脏或肺脏相关的其他损伤 .
作用机制
EUK-8, also known as Manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride or N,N’-Bis(salicylideneamino)ethane-manganese(II), is a synthetic superoxide dismutase and catalase mimetic that exhibits potent antioxidant activities .
Target of Action
This compound primarily targets Reactive Oxygen Species (ROS) and Superoxide Dismutase 1 (SOD1) . ROS are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis SOD1 is an enzyme that alternately catalyzes the dismutation of the superoxide (O2−) radical into either ordinary molecular oxygen (O2) or hydrogen peroxide (H2O2).
Mode of Action
This compound acts as a ROS scavenger and a SOD1 stimulant . As a ROS scavenger, it neutralizes the free radicals to prevent oxidative damage. As a SOD1 stimulant, it enhances the activity of SOD1, promoting the conversion of harmful superoxide radicals into less reactive molecular oxygen or hydrogen peroxide .
Biochemical Pathways
This compound impacts the oxidative stress pathway . By scavenging ROS and stimulating SOD1, it reduces oxidative stress, which is a key factor in the pathogenesis of various diseases, including diabetes . It also affects lipid peroxidation and enhances the activities of antioxidant enzymes in various tissues .
Result of Action
This compound has been shown to reduce serum glucose and lipids and ameliorate oxidative damage in various tissues of diabetic rats . It improves the antioxidant status by reducing lipid peroxidation and enhancing the antioxidant enzymes activities . In addition, it has been found to ameliorate acute lung injury in endotoxemic swine .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress in the environment enhances the need for and therefore the effectiveness of this compound’s antioxidant action . .
生化分析
Biochemical Properties
N,N’-Bis(salicylideneamino)ethane-manganese(II) plays a significant role in biochemical reactions, particularly in mimicking the water oxidation complex in photosystem II. This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metal ion transport. The nature of these interactions often involves coordination with the manganese center, which can facilitate redox reactions and stabilize reactive intermediates .
Cellular Effects
N,N’-Bis(salicylideneamino)ethane-manganese(II) has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of antioxidant enzymes, thereby altering the cellular redox state and impacting processes such as apoptosis and proliferation .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(salicylideneamino)ethane-manganese(II) involves its ability to bind to biomolecules through its manganese center. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(salicylideneamino)ethane-manganese(II) can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to long-term effects on cellular function. For example, prolonged exposure to this compound can result in altered cellular metabolism and gene expression profiles .
Dosage Effects in Animal Models
The effects of N,N’-Bis(salicylideneamino)ethane-manganese(II) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can exhibit toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
N,N’-Bis(salicylideneamino)ethane-manganese(II) is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. This compound interacts with enzymes such as superoxide dismutase and catalase, influencing metabolic flux and metabolite levels. These interactions can modulate the cellular response to oxidative stress and maintain redox balance .
Transport and Distribution
Within cells and tissues, N,N’-Bis(salicylideneamino)ethane-manganese(II) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of N,N’-Bis(salicylideneamino)ethane-manganese(II) is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria or the nucleus, where it can exert its effects on cellular metabolism and gene expression .
属性
IUPAC Name |
manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.ClH.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;1H;/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQGFROGWOHBAG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClMnN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53177-12-1 | |
| Record name | N,N'-Bis(salicylideneamino)ethane-manganese(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053177121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: EUK-8 primarily acts as a catalytic scavenger of reactive oxygen species (ROS) by mimicking the activities of superoxide dismutase (SOD) and catalase. [, , , , , ] It catalyzes the breakdown of superoxide radicals (O2•−) and hydrogen peroxide (H2O2) into less reactive species like oxygen (O2) and water (H2O). [, ]
ANone: By reducing ROS levels, this compound has been shown to:
- Protect against neuronal damage: In models of Alzheimer's disease, this compound protects against amyloid beta-peptide (Aβ)-induced neurotoxicity, likely by reducing ROS-mediated neuronal damage. [, , ] It also protects against hypoxia- and acidosis-induced damage in hippocampal slices. []
- Improve cardiac function: this compound improves cardiac recovery after ischemia-reperfusion injury in aged female rats, possibly by reducing oxidative stress and inflammation. [, ] It also prevents and reverses dilated cardiomyopathy in mice lacking manganese superoxide dismutase activity. []
- Reduce organ injury: this compound attenuates organ injury in models of hemorrhagic shock, endotoxemia, and acute lung injury, likely by mitigating ROS-mediated damage. [, , , , ]
- Modulate cellular signaling: this compound inhibits angiotensin II-induced vasoconstriction and collagen synthesis in cardiac fibroblasts, suggesting its role in modulating oxidative signaling pathways. [, ] It also influences cellular redox environments, impacting pathways related to cell growth, hypertrophy, and apoptosis. [, ]
ANone: While this compound primarily targets ROS, research suggests a complex relationship with NO:
- Indirect protection: By scavenging superoxide, this compound indirectly protects NO from being scavenged, thus preserving NO-mediated vasodilation. [, , , ]
- Direct oxidation: At higher concentrations or under specific conditions, this compound can be oxidized to form oxoMn-salen complexes. [] These oxidized forms have been shown to directly oxidize NO to nitrogen dioxide (NO2) and nitrite (NO2-) to nitrate (NO3-). []
ANone: The molecular formula of this compound is C16H14ClMnN2O2, and its molecular weight is 356.69 g/mol. []
ANone: While the provided abstracts don't delve into detailed spectroscopic analysis, this compound's structure and properties can be characterized using techniques like:
- Storage: this compound should be stored under inert atmosphere at low temperatures (2°C to 8°C) and protected from light to prevent degradation. []
- Solvent compatibility: this compound shows good solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits moderate solubility in less polar solvents such as methylene chloride and acetonitrile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1216948.png)
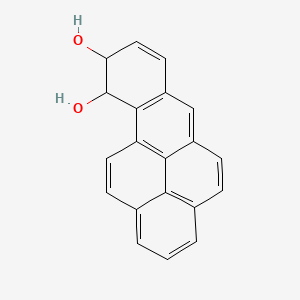
![7,14-dimethylnaphtho[1,2-b]phenanthrene](/img/structure/B1216951.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)
